Tetrazole vs. Carboxylic Acid at GPR35: A 13.6-Fold Potency Advantage Confirmed by Direct Head-to-Head SAR
In a direct head-to-head comparison within the same study, the unsubstituted 3-(1H-tetrazol-5-yl)-2H-chromen-2-one (compound 41) demonstrated an EC₅₀ of 6.76 ± 0.42 μM for GPR35 agonism in HT-29 cells via dynamic mass redistribution (DMR) assay, compared to an EC₅₀ of 92.26 ± 6.22 μM for the corresponding 3-carboxylic acid coumarin (compound 21) — representing a 13.6-fold potency advantage for the tetrazole [1]. The 3-cyano analog (compound 31) was inactive. The desensitization IC₅₀ values confirmed this rank order: compound 41 (5.08 ± 0.29 μM) versus compound 21 (100.0 ± 18.6 μM) [1]. The tetrazole and carboxyl groups are established bioisosteres, yet the tetrazole delivers quantitatively superior target engagement in this system [1].
| Evidence Dimension | GPR35 agonism potency (EC₅₀, DMR assay) |
|---|---|
| Target Compound Data | EC₅₀ = 6.76 ± 0.42 μM; Desensitization IC₅₀ = 5.08 ± 0.29 μM (Compound 41, unsubstituted tetrazole-coumarin) |
| Comparator Or Baseline | Compound 21 (3-COOH coumarin): EC₅₀ = 92.26 ± 6.22 μM, IC₅₀ = 100.0 ± 18.6 μM; Compound 31 (3-CN coumarin): inactive; Zaprinast: EC₅₀ = 0.34 ± 0.025 μM |
| Quantified Difference | Tetrazole (41) is 13.6-fold more potent than carboxylic acid (21) by EC₅₀; ~19.7-fold more potent by desensitization IC₅₀; cyano analog (31) is inactive |
| Conditions | Human HT-29 colorectal adenocarcinoma cells endogenously expressing GPR35; label-free DMR assay using resonant waveguide grating biosensor; desensitization against 1 μM zaprinast |
Why This Matters
For procurement decisions in GPCR drug discovery programs, selecting the tetrazole-coumarin scaffold over the carboxylic acid analog provides a >10-fold baseline potency advantage before any further optimization, directly reducing the SAR optimization burden.
- [1] Wei L, Wang J, Zhang X, et al. Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists. J Med Chem. 2017;60(1):362-372. Table 1: EC₅₀ and desensitization IC₅₀ data for compounds 21, 31, and 41. View Source
